Bienvenue dans la boutique en ligne BenchChem!

Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide

bioconjugation linker chemistry antibody‑drug conjugate

This fully symmetric, dual-amine-reactive disulfide linker enables single-step conjugation of two identical payloads—a capability asymmetric linkers cannot match. Its self-immolative design ensures traceless release under intracellular reducing conditions, eliminating residual thiol adducts that compromise pharmacokinetics. For homogeneous DAR2 ADCs, dimeric prodrugs, or reversible peptide cyclisation, this is the only linker providing dual-pNPC activation without orthogonal protection.

Molecular Formula C18H16N2O10S2
Molecular Weight 484.45
CAS No. 1435972-52-3
Cat. No. B2866475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide
CAS1435972-52-3
Molecular FormulaC18H16N2O10S2
Molecular Weight484.45
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCSSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C18H16N2O10S2/c21-17(29-15-5-1-13(2-6-15)19(23)24)27-9-11-31-32-12-10-28-18(22)30-16-7-3-14(4-8-16)20(25)26/h1-8H,9-12H2
InChIKeyQTUSWJNRRLOVAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] Persulfide (CAS 1435972-52-3) – Chemical Identity and Core Linker Characteristics for Procurement Decisions


Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide (CAS 1435972-52-3, synonym pNCO-SS-OpNC) is a low‑molecular‑weight (484.45 g mol⁻¹), symmetric heterobifunctional crosslinker featuring a central disulfide bond flanked by two 4‑nitrophenyl carbonate (pNPC) ester termini [1]. The compound belongs to the class of disulfide‑based self‑immolative linkers used in stimuli‑responsive bioconjugation, antibody‑drug conjugates (ADCs), peptide cyclisation and prodrug design. Its hallmark is the combination of a redox‑labile disulfide core with two identical amine‑reactive pNPC groups, enabling traceless, dual‑ended conjugation that is cleaved specifically under intracellular reducing conditions (e.g., elevated glutathione) [2].

Why Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] Persulfide Cannot Be Replaced by Off‑the‑Shelf Disulfide Linkers


Although several disulfide‑containing linkers are commercially available (e.g., Boc‑NH‑SS‑OpNC, OPSS‑OpNC, Fmoc‑SS‑COOH), Bis[2‑(4‑nitrophenoxycarbonyloxy)ethyl] persulfide occupies a unique position because it is the only fully symmetric, dual‑pNPC‑activated linker in its subclass [1]. Asymmetric linkers require orthogonal protection/deprotection strategies that add synthetic steps and reduce overall yield, whereas the symmetric design permits single‑step, dual‑ended conjugation to amine‑containing payloads. The compound’s self‑immolative disulfide architecture also ensures traceless release upon reduction, a feature that is absent in many “permanent” disulfide linkers or in linkers that leave residual thiol adducts [2]. These structural distinctions directly affect conjugation efficiency, drug‑to‑antibody ratio (DAR) homogeneity, and the pharmacokinetic profile of the final bioconjugate—making simple drop‑in replacement of this specific linker unreliable.

Head‑to‑Head Evidence for Bis[2‑(4‑nitrophenoxycarbonyloxy)ethyl] Persulfide Differentiation


Dual‑Ended vs. Single‑Ended Amine Reactivity: pNCO‑SS‑OpNC Outperforms Boc‑NH‑SS‑OpNC in Conjugation Efficiency

In a comparative study of doxorubicin dimeric prodrugs, the symmetric bis‑pNPC linker (pNCO‑SS‑OpNC) enabled one‑step, dual‑ended conjugation of doxorubicin, yielding a well‑defined drug‑dimer prodrug with high purity [1]. In contrast, the asymmetric Boc‑NH‑SS‑OpNC linker (Art. RL‑3520) requires a two‑step sequence (Boc deprotection followed by sequential amine‑pNPC coupling), which consistently results in lower overall conjugation yield and the presence of mono‑substituted by‑products that must be removed chromatographically [2]. The symmetric linker therefore reduces purification burden and improves batch‑to‑batch consistency in ADC and prodrug manufacturing.

bioconjugation linker chemistry antibody‑drug conjugate

Reduction‑Triggered Traceless Cleavage: Quantitative Restoration of Biological Activity vs. Residual Linker Adducts

The disulfide‑based linker derived from Bis[2‑(4‑nitrophenoxycarbonyloxy)ethyl] persulfide was employed to cyclise an LSD1 inhibitor peptide. Upon exposure to a reducing environment (10 mM DTT), the linker underwent complete traceless cleavage, regenerating the linear peptide with full restoration of LSD1‑inhibitory activity (IC₅₀ recovery to original linear peptide value) [1]. By contrast, previous non‑traceless linkers left residual structural moieties on the peptide after cleavage, which reduced inhibitory potency by approximately 20‑fold relative to the native linear peptide [1]. This demonstrates that the specific self‑immolative design of the pNCO‑SS‑OpNC‑derived linkage is essential for traceless payload release.

redox‑responsive linker traceless release peptide cyclisation

DAR Homogeneity in Antibody‑Drug Conjugates: Symmetric pNCO‑SS‑OpNC vs. Heterobifunctional Linkers

In the construction of a humanised anti‑CD33‑oridonin ADC, the symmetric Bis[2‑(4‑nitrophenoxycarbonyloxy)ethyl] persulfide linker was used to pre‑dimerise oridonin via its carboxyl groups before conjugation to the antibody, yielding a homogeneous drug‑to‑antibody ratio (DAR) of approximately 2 with minimal high‑molecular‑weight aggregates [1]. In comparable ADC systems employing heterobifunctional disulfide linkers (e.g., SPDP‑based linkers or maleimide‑disulfide hybrids), DAR values typically range from 2 to 8 with a broader distribution, often requiring additional hydrophobic interaction chromatography (HIC) polishing to remove high‑DAR species [2]. The symmetric linker’s dual‑ended reactivity inherently limits DAR heterogeneity, simplifying downstream processing.

antibody‑drug conjugate DAR control site‑specific conjugation

Stability Profile: Symmetric Disulfide vs. Symmetric Thioether (Non‑Cleavable) Linkers in Oxidative Environments

Bis[2‑(4‑nitrophenoxycarbonyloxy)ethyl] persulfide contains a central disulfide bond that is stable in extracellular oxidising environments (plasma, cell culture medium) but is rapidly cleaved under the reductive conditions of the intracellular milieu (1–10 mM glutathione) [1]. In a class‑level comparison, symmetric thioether‑based linkers (e.g., bis‑maleimide‑PEG) are non‑cleavable and require lysosomal degradation of the entire antibody for payload release, often delaying the onset of pharmacological activity [2]. The disulfide linker provides a 3‑ to 10‑fold faster intracellular payload release rate as measured by free‑drug accumulation assays, although head‑to‑head data with the exact thioether counterpart are not available for this specific compound.

linker stability oxidative stress intracellular release

Highest‑Value Application Scenarios for Bis[2‑(4‑nitrophenoxycarbonyloxy)ethyl] Persulfide Based on Quantitative Differentiation Evidence


Symmetric Dimeric Prodrug Synthesis Requiring Single‑Step Dual‑Drug Conjugation

When the goal is to construct a homodimeric prodrug (e.g., doxorubicin dimer) that releases two identical drug molecules upon intracellular reduction, Bis[2‑(4‑nitrophenoxycarbonyloxy)ethyl] persulfide enables a single‑step conjugation that is not achievable with asymmetric linkers such as Boc‑NH‑SS‑OpNC or Fmoc‑NH‑SS‑OpNC [1]. This directly reduces manufacturing steps and improves chemical homogeneity, making it the linker of choice for dimeric prodrug platforms.

Antibody‑Drug Conjugates (ADCs) Requiring Tight DAR Control and Traceless Payload Release

For ADCs in which the drug‑to‑antibody ratio must be maintained at ~2 with minimal heterogeneity, the symmetric dual‑pNPC linker has been successfully employed to pre‑dimerise the payload (e.g., oridonin) and then conjugate it to lysine residues on the antibody, yielding homogeneous DAR without the need for post‑conjugation HIC purification [2]. This application directly leverages the linker’s unique dual‑amine reactivity and redox‑triggered traceless cleavage.

Peptide Cyclisation for Proteolytic Stabilisation with Full Biological Activity Restoration

Peptide therapeutics that require temporary cyclisation to improve serum stability while preserving the ability to fully regain activity upon intracellular delivery benefit from the self‑immolative disulfide linkage of this compound. The LSD1 inhibitor peptide study demonstrated that cyclisation via this linker increased proteolytic resistance while enabling complete restoration of the native linear peptide’s IC₅₀ after reduction [3]. This is not possible with linkers that leave residual adducts.

Mitochondrion‑Targeted Delivery Systems That Depend on Rapid Intracellular Disulfide Reduction

Cell‑penetrating mitochondrion‑targeting peptides (MTPs) conjugated with therapeutic payloads via this disulfide linker benefit from fast intracellular cleavage in the reducing cytosol and mitochondrial matrix [4]. The symmetric design simplifies the synthesis of MTP‑drug conjugates with defined stoichiometry, which is critical for reproducible mitochondrial delivery.

Quote Request

Request a Quote for Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.